2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound with the molecular formula C29H23BrN4O2 . This compound is part of a class of hydrazides, which are known for their diverse applications in various fields of science and industry.
Preparation Methods
The synthesis of 2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the reaction of 1-bromonaphthalene with an appropriate hydrazide derivative under controlled conditions . The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction. Industrial production methods may involve scaling up these laboratory procedures with additional purification steps to ensure the compound’s purity and yield.
Chemical Reactions Analysis
2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the naphthalene ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide can be compared with other similar compounds, such as:
- 2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide
- 2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(1H-pyrrol-2-yl)methylidene]acetohydrazide These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties . The uniqueness of 2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct reactivity and potential applications.
Properties
IUPAC Name |
2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O3/c1-25-16-7-4-5-14(11-16)12-22-23-19(24)13-26-18-10-9-15-6-2-3-8-17(15)20(18)21/h2-12H,13H2,1H3,(H,23,24)/b22-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXJNXROLRUTMR-WSDLNYQXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)COC2=C(C3=CC=CC=C3C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)COC2=C(C3=CC=CC=C3C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.